molecular formula C14H13Br B14005244 1-Bromo-2-but-1-en-1-ylnaphthalene

1-Bromo-2-but-1-en-1-ylnaphthalene

Cat. No.: B14005244
M. Wt: 261.16 g/mol
InChI Key: QMJRBIBSGSVEQN-UHFFFAOYSA-N
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Description

1-bromo-2-((E)-but-1-enyl)naphthalene is an organic compound that belongs to the class of naphthalenes substituted with a bromo group and a butenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-2-((E)-but-1-enyl)naphthalene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and a boron reagent . Another method involves the cyclization of 1-bromo-2-(prop-2-enyloxy)naphthalene in the presence of Bu3SnH and AIBN as an initiator in dry benzene under reflux conditions .

Industrial Production Methods

Industrial production methods for 1-bromo-2-((E)-but-1-enyl)naphthalene are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-bromo-2-((E)-but-1-enyl)naphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Elimination Reactions: Strong bases like potassium tert-butoxide are often used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted naphthalenes, while elimination reactions typically produce alkenes.

Scientific Research Applications

1-bromo-2-((E)-but-1-enyl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-bromo-2-((E)-but-1-enyl)naphthalene depends on the specific reactions it undergoes. In the Suzuki–Miyaura coupling reaction, the mechanism involves oxidative addition of the bromo compound to the palladium catalyst, followed by transmetalation with the boron reagent and reductive elimination to form the desired product . The molecular targets and pathways involved in other reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-bromo-2-((E)-but-1-enyl)naphthalene is unique due to the presence of both a bromo and a butenyl group on the naphthalene ring

Properties

Molecular Formula

C14H13Br

Molecular Weight

261.16 g/mol

IUPAC Name

1-bromo-2-but-1-enylnaphthalene

InChI

InChI=1S/C14H13Br/c1-2-3-6-12-10-9-11-7-4-5-8-13(11)14(12)15/h3-10H,2H2,1H3

InChI Key

QMJRBIBSGSVEQN-UHFFFAOYSA-N

Canonical SMILES

CCC=CC1=C(C2=CC=CC=C2C=C1)Br

Origin of Product

United States

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